1-Methyl-6-(piperidin-4-yl)-4-(pyrrolidin-1-yl)-1H-imidazo[4,5-c]pyridine
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Overview
Description
1-Methyl-6-(piperidin-4-yl)-4-(pyrrolidin-1-yl)-1H-imidazo[4,5-c]pyridine is a synthetic organic compound that belongs to the class of imidazopyridines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-6-(piperidin-4-yl)-4-(pyrrolidin-1-yl)-1H-imidazo[4,5-c]pyridine typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the imidazo[4,5-c]pyridine core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the piperidin-4-yl group: This step may involve nucleophilic substitution or addition reactions.
Attachment of the pyrrolidin-1-yl group: This can be done using amination reactions or other suitable methods.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-Methyl-6-(piperidin-4-yl)-4-(pyrrolidin-1-yl)-1H-imidazo[4,5-c]pyridine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This can reduce double bonds or other reducible groups.
Substitution: This can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, RNH2).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction might yield alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes.
Medicine: Potential therapeutic applications due to its biological activity.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-Methyl-6-(piperidin-4-yl)-4-(pyrrolidin-1-yl)-1H-imidazo[4,5-c]pyridine would depend on its specific biological target. Generally, it might interact with enzymes, receptors, or other proteins, modulating their activity and leading to a biological effect. The exact molecular targets and pathways would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridines: Known for their sedative and hypnotic properties.
Imidazo[4,5-b]pyridines: Often studied for their anti-inflammatory and anticancer activities.
Uniqueness
1-Methyl-6-(piperidin-4-yl)-4-(pyrrolidin-1-yl)-1H-imidazo[4,5-c]pyridine may have unique properties due to the specific arrangement of its functional groups, which can influence its biological activity and chemical reactivity.
Properties
IUPAC Name |
1-methyl-6-piperidin-4-yl-4-pyrrolidin-1-ylimidazo[4,5-c]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N5/c1-20-11-18-15-14(20)10-13(12-4-6-17-7-5-12)19-16(15)21-8-2-3-9-21/h10-12,17H,2-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAQVKYAOWJBNIS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C(N=C(C=C21)C3CCNCC3)N4CCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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